molecular formula C6H12O3 B179402 (S)-methyl 2-hydroxy-3-methylbutanoate CAS No. 24347-63-5

(S)-methyl 2-hydroxy-3-methylbutanoate

Cat. No. B179402
CAS RN: 24347-63-5
M. Wt: 132.16 g/mol
InChI Key: YSGBMDFJWFIEDF-YFKPBYRVSA-N
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Description

“(S)-methyl 2-hydroxy-3-methylbutanoate” is a chemical compound with the empirical formula C6H12O3 . It is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has been identified as a potential marker of lactic acid bacteria esterase activity .


Molecular Structure Analysis

The molecular structure of “(S)-methyl 2-hydroxy-3-methylbutanoate” includes a total of 20 bonds. There are 8 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 ester (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

“(S)-methyl 2-hydroxy-3-methylbutanoate” has a density of 1.0±0.1 g/cm3, a boiling point of 165.6±8.0 °C at 760 mmHg, and a flash point of 57.2±6.9 °C . It has a molar refractivity of 33.1±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 129.3±3.0 cm3 .

Scientific Research Applications

  • Sensory Characteristics in Wine : Ethyl 2-hydroxy-3-methylbutanoate, closely related to (S)-methyl 2-hydroxy-3-methylbutanoate, has been identified as a potential marker of lactic acid bacteria esterase activity in wines. The compound, particularly its R enantiomer, was found predominantly in red and white wines. However, its concentrations were below the detection threshold for a significant impact on the fruity aroma of wine (Gammacurta et al., 2018).

  • Precursor to Wine Aroma Compounds : A study developed a method for quantitative determination of 2-hydroxy-3-methylbutanoic acid (2OH3MB), which is a precursor of relevant wine aroma compounds. This study provided insights into the concentrations of these compounds in wines and other alcoholic beverages, which may have sensory effects (Gracia-Moreno et al., 2015).

  • Microbial Reduction Studies : Research on the reduction of ethyl 2-methyl-3-oxobutanoate by bacteria for producing ethyl 3-hydroxy-2-methylbutanoate has shown significant enantiomeric excess and diastereoisomeric excess. This illustrates the potential of bacterial strains for the stereoselective synthesis of compounds related to (S)-methyl 2-hydroxy-3-methylbutanoate (Miya et al., 1996).

  • Control of Stereochemistry in Microbial Reduction : Another study focused on controlling the stereoselectivity of microbial reduction of ethyl 2-methyl-3-oxobutanoate. Additives were used to selectively produce different enantiomers of 3-hydroxy-2-methylbutanoate, demonstrating the ability to manipulate microbial processes for desired stereochemical outcomes (Kawai et al., 1995).

  • Gas Chromatography Analysis : Gas chromatographic methods were developed for the stereodifferentiation of methyl nilate, which includes methyl 3-hydroxy-2-methylbutanoate. This approach aids in the structural determination of minor complex natural products containing these esters (Gaspar & Barroso, 2006).

  • Thermolysis Reaction Studies : A theoretical study investigated the thermolysis reactions of methyl β-hydroxycarboxylates, including methyl 3-hydroxy-3-methylbutanoate. This research provides insights into the kinetics and mechanisms of these reactions, which are relevant in understanding the behavior of (S)-methyl 2-hydroxy-3-methylbutanoate under thermal conditions (Sánchez et al., 2004).

Safety And Hazards

“(S)-methyl 2-hydroxy-3-methylbutanoate” is classified as an Eye Irritant (category 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The safety information includes the precautionary statements P305 + P351 + P338 . It’s important to consult the Safety Data Sheet (SDS) for detailed safety and handling information .

properties

IUPAC Name

methyl (2S)-2-hydroxy-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-4(2)5(7)6(8)9-3/h4-5,7H,1-3H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGBMDFJWFIEDF-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50458239
Record name Methyl (2S)-2-hydroxy-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-methyl 2-hydroxy-3-methylbutanoate

CAS RN

24347-63-5
Record name Methyl (2S)-2-hydroxy-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-Methyl 2-hydroxy-3-methylbutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.5g of the product of (b) and 2.llg (0.011 moles) of 4,6-dimethyl-2-methanesulphonyl pyrimidine were dissolved in 20ml acetone. 1.6g of potassium carbonate were added and the reaction mixture refluxed for 4 hours. Following thin layer chromatography to establish that the reaction had reached completion, the mixture was evaporated to dryness and 10ml water added. Solvent extraction using chloroform followed and the chloroform extracts were dried over anhydrous sodium sulphate and the solvent evaporated off. The oil resulting was subjected to flash column chromatography using ethyl acetate: hexane (1:1) as eluant to yield 1.1g (yield 42%) of the title compound as a colourless oil.
[Compound]
Name
product
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2.llg
Quantity
0.011 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
RV Hoffman, HO Kim - Tetrahedron, 1992 - Elsevier
(R)-2-Azidoesters and their derived (R)-2-azido acids are readily prepared from common amino acids by an inversion methodology that employs (S)-2-nosyloxyesters as key …
Number of citations: 49 www.sciencedirect.com
AK Ghosh, M Yadav - The Journal of organic chemistry, 2021 - ACS Publications
We have the investigated base mediated asymmetric intramolecular oxidopyrylium-alkene [5 + 2]-cycloaddition reaction which resulted in the synthesis of functionalized tricyclic ring …
Number of citations: 10 pubs.acs.org
PJ Ng - 2011 - search.proquest.com
Intermolecular reactions are inherently more difficult than intramolecular reactions, and several transformations can only occur as cyclizations, often to form 5-membered rings. The use …
Number of citations: 5 search.proquest.com
SJ Sauer - 2011 - search.proquest.com
The direct addition of enolizable aldehydes and sulfonyl imines to α-halo thioesters to produce β-hydroxy/amino thioesters enabled by reductive soft enolization is reported. The …
Number of citations: 2 search.proquest.com
D Shklyaruck, E Matiushenkov - Tetrahedron: Asymmetry, 2011 - Elsevier
(3S,5S,6S)-Tetrahydro-6-isopropyl-3,5-dimethylpyran-2-one, a C5-epimer of a component of the natural sex pheromone of the wasp Macrocentrus grandii, the larval parasitoid of the …
Number of citations: 18 www.sciencedirect.com
PQ Huang
Number of citations: 0

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